5-chloro-6-{4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpyrimidin-4-yl]piperazin-1-yl}pyridine-3-carbonitrile
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Overview
Description
5-chloro-6-{4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpyrimidin-4-yl]piperazin-1-yl}pyridine-3-carbonitrile is a complex organic compound that features a pyridine ring substituted with a chloro group, a piperazine ring, and a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-6-{4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpyrimidin-4-yl]piperazin-1-yl}pyridine-3-carbonitrile typically involves multi-step organic reactions. The process begins with the preparation of the pyridine ring, followed by the introduction of the chloro group. The piperazine and pyrazole rings are then synthesized and attached to the pyridine ring through a series of nucleophilic substitution reactions. The reaction conditions often involve the use of solvents such as dimethylformamide (DMF) and catalysts like palladium on carbon (Pd/C) to facilitate the coupling reactions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
5-chloro-6-{4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpyrimidin-4-yl]piperazin-1-yl}pyridine-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) to introduce additional functional groups.
Reduction: Reduction reactions using agents such as lithium aluminum hydride (LiAlH4) can modify the functional groups present in the compound.
Substitution: Nucleophilic substitution reactions are common, where halogen atoms can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
5-chloro-6-{4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpyrimidin-4-yl]piperazin-1-yl}pyridine-3-carbonitrile has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-chloro-6-{4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpyrimidin-4-yl]piperazin-1-yl}pyridine-3-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
- 6-(4-substituted phenyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)imidazo[2,1-b][1,3,4]thiadiazole
- 1H-Indole-3-carbaldehyde derivatives
Uniqueness
Compared to similar compounds, 5-chloro-6-{4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpyrimidin-4-yl]piperazin-1-yl}pyridine-3-carbonitrile stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile modifications, making it a valuable scaffold in drug discovery and materials science .
Properties
Molecular Formula |
C20H21ClN8 |
---|---|
Molecular Weight |
408.9 g/mol |
IUPAC Name |
5-chloro-6-[4-[6-(3,5-dimethylpyrazol-1-yl)-2-methylpyrimidin-4-yl]piperazin-1-yl]pyridine-3-carbonitrile |
InChI |
InChI=1S/C20H21ClN8/c1-13-8-14(2)29(26-13)19-10-18(24-15(3)25-19)27-4-6-28(7-5-27)20-17(21)9-16(11-22)12-23-20/h8-10,12H,4-7H2,1-3H3 |
InChI Key |
SAUNLPAGSAWIQM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1C2=CC(=NC(=N2)C)N3CCN(CC3)C4=C(C=C(C=N4)C#N)Cl)C |
Origin of Product |
United States |
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